(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide
CAS No.:
Cat. No.: VC13461501
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C14H21N3O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3,(H,16,18)/t11-,13+/m0/s1 |
| Standard InChI Key | CYYISHHAQAKICG-WCQYABFASA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2)N |
| SMILES | CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound belongs to the class of organic molecules known as propanamides, characterized by the presence of a propionamide backbone. Its IUPAC name, (2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]propanamide, reflects its stereochemistry at both the α-carbon of the amino acid moiety (S-configuration) and the pyrrolidine ring (R-configuration) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O | |
| Molecular Weight | 247.34 g/mol | |
| SMILES | C[C@@H](C(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2)N | |
| InChIKey | CYYISHHAQAKICG-WCQYABFASA-N |
Stereochemical Significance
The (S)-configuration at the α-amino carbon and (R)-configuration at the pyrrolidine C3 position are critical for molecular interactions. Chirality influences binding affinity to biological targets, as evidenced by related anticonvulsants like lacosamide, where stereochemistry dictates sodium channel modulation .
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural confirmation:
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¹H NMR: Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and the amide NH (δ 6.8–7.2 ppm).
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¹³C NMR: Carbonyl carbons (δ ~170 ppm) and quaternary carbons in the pyrrolidine ring (δ ~55 ppm) are diagnostic.
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High-Resolution MS: Molecular ion peak at m/z 247.34 (M+H⁺) confirms the molecular formula.
X-ray Crystallography
Though crystallographic data for this specific compound is unavailable, related structures (e.g., N-benzyl pyrrolidine amides) reveal a twisted conformation of the pyrrolidine ring, optimizing hydrophobic interactions with target proteins .
Pharmacological and Biological Properties
Mechanism of Action
The compound’s structural similarity to lacosamide—a sodium channel blocker—suggests potential neuromodulatory effects. Key interactions include:
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Hydrogen Bonding: The amide and amino groups engage with polar residues in voltage-gated sodium channels .
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Hydrophobic Contacts: The benzyl group inserts into hydrophobic pockets, stabilizing the inactivated state of channels .
Structure-Activity Relationship (SAR) Insights
Studies on analogs reveal:
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